2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate
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Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate is an organic compound characterized by the presence of both chloro and nitro functional groups on a phenyl ring, as well as a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate typically involves a multi-step process:
Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group at the desired positions.
Esterification: The intermediate product is then subjected to esterification with 4-fluorobenzoic acid. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes often incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 2-(4-Chloro-3-aminophenyl)-2-oxoethyl 4-fluorobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-Fluorobenzoic acid and 2-(4-Chloro-3-nitrophenyl)-2-oxoethanol
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of both nitro and chloro groups can enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The nitro group can be reduced to an amino group, which is a common pharmacophore in many drugs. Additionally, the ester linkage can be modified to improve pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester linkage allows for controlled release of the active moiety in a biological environment.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl benzoate: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
2-(4-Bromo-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate: Bromine instead of chlorine, which can influence its chemical behavior and biological activity.
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-methylbenzoate: Methyl group instead of fluorine, altering its physical and chemical properties.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate is unique due to the presence of both chloro and nitro groups on the phenyl ring, combined with a fluorobenzoate ester
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C15H9ClFNO5 |
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Molecular Weight |
337.68 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C15H9ClFNO5/c16-12-6-3-10(7-13(12)18(21)22)14(19)8-23-15(20)9-1-4-11(17)5-2-9/h1-7H,8H2 |
InChI Key |
CYRWGTDXIGXPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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